molecular formula C13H19N3OS B5615078 1-butyl-5-[5-(methoxymethyl)-2-thienyl]-3-methyl-1H-1,2,4-triazole

1-butyl-5-[5-(methoxymethyl)-2-thienyl]-3-methyl-1H-1,2,4-triazole

Cat. No. B5615078
M. Wt: 265.38 g/mol
InChI Key: MSJPWWDSRYTIOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multi-step reactions, including condensation, cyclization, and alkylation processes. For instance, a two-step procedure was employed for synthesizing related compounds, starting with the condensation of precursors to form a selenosemicarbazide, followed by intramolecular cyclization. Further modification through oxidation or alkylation leads to various derivatives, showcasing the versatility of this synthetic approach (Osmanov et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives reveals important information about their chemical behavior. X-ray diffraction techniques are commonly employed to confirm the structure of synthesized compounds, providing insights into their supramolecular contacts through Hirshfeld surface analyses. This analytical method helps in understanding the molecular geometry and electronic properties, which are crucial for predicting reactivity and interaction potentials (Osmanov et al., 2020).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It refers to how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

1-butyl-5-[5-(methoxymethyl)thiophen-2-yl]-3-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-4-5-8-16-13(14-10(2)15-16)12-7-6-11(18-12)9-17-3/h6-7H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJPWWDSRYTIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC(=N1)C)C2=CC=C(S2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-5-[5-(methoxymethyl)-2-thienyl]-3-methyl-1H-1,2,4-triazole

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